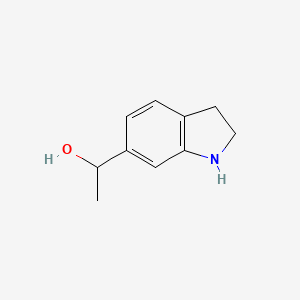
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and a bromine substituent. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of amidoximes with carbonyl diimidazoles (CDI) in toluene, which yields 3,5-disubstituted 1,2,4-oxadiazole derivatives . Another approach involves the use of inorganic bases in aprotic bipolar solvents like dimethyl sulfoxide (DMSO) at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Análisis De Reacciones Químicas
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can modify the bromine substituent or the oxadiazole ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and interact with enzymes or receptors in microorganisms. This interaction can inhibit the growth of bacteria or viruses, leading to its antimicrobial and antiviral effects .
Comparación Con Compuestos Similares
(3-Bromo-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific substitution pattern and biological activity. Similar compounds include other oxadiazole derivatives such as:
1,2,3-Oxadiazole: Known for its instability and tendency to ring-open to form diazoketone tautomers.
1,2,5-Oxadiazole: Exhibits different chemical properties and biological activities compared to 1,2,4-oxadiazoles.
1,3,4-Oxadiazole: Commonly used in the development of drugs with diverse biological activities. The unique combination of the bromine substituent and the oxadiazole ring in this compound contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(3-bromo-1,2,4-oxadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O2/c4-3-5-2(1-7)8-6-3/h7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYPYIYAQWXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B7963509.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B7963521.png)



